Methyl 2-methyloxazole-4-carboxylate

Description

The exact mass of the compound Methyl 2-methyloxazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-methyloxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methyloxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

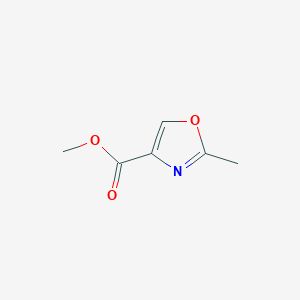

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBUIANVONUUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445935 | |

| Record name | methyl 2-methyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85806-67-3 | |

| Record name | methyl 2-methyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methyl-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-methyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-methyloxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, rooted in established organic chemistry principles, and offers a thorough analysis of the analytical techniques required to confirm the structure, purity, and key physicochemical properties of the target molecule. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel oxazole-containing scaffolds for pharmaceutical applications.

Introduction: The Significance of the Oxazole Scaffold

Oxazole-containing compounds are a prominent class of heterocyclic molecules that are frequently incorporated into the structures of biologically active natural products and synthetic pharmaceutical agents. The oxazole ring system, with its unique electronic and steric properties, can engage in a variety of non-covalent interactions with biological targets, making it a privileged scaffold in drug discovery. Methyl 2-methyloxazole-4-carboxylate, in particular, serves as a versatile building block for the elaboration of more complex molecular architectures. Its constituent functional groups—the methyl ester and the 2-methyl-substituted oxazole core—provide multiple points for chemical modification, enabling the exploration of structure-activity relationships in drug development programs. The strategic importance of this and related oxazole-4-carboxylates is underscored by their utility as key intermediates in the total synthesis of various natural products.

Synthesis of Methyl 2-methyloxazole-4-carboxylate: A Mechanistic Approach

The synthesis of Methyl 2-methyloxazole-4-carboxylate can be efficiently achieved through a well-established pathway in organic chemistry, often involving the condensation of an α-haloketone with an amide. A particularly effective and accessible method involves the reaction of methyl 2-chloro-3-oxobutanoate with formamide. This approach is favored for its operational simplicity and the ready availability of the starting materials.

The Underlying Chemistry: A Variant of the Hantzsch Oxazole Synthesis

The reaction of an α-haloketone with an amide to form an oxazole is a variation of the classic Hantzsch oxazole synthesis. The mechanism proceeds through two key stages:

-

Nucleophilic Substitution: The nitrogen atom of formamide, acting as a nucleophile, attacks the electrophilic carbon bearing the chlorine atom in methyl 2-chloro-3-oxobutanoate. This initial step forms an N-acylamino ketone intermediate.

-

Cyclodehydration: The intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the enol or enolate oxygen onto the carbonyl carbon of the formyl group. Subsequent dehydration of the resulting oxazoline intermediate yields the aromatic oxazole ring.

The choice of formamide is critical as it provides the necessary nitrogen and the C5 carbon of the oxazole ring. The methyl group at the 2-position of the final product originates from the acetyl group of the starting chloro-ketoester.

Figure 1: A simplified workflow for the synthesis of Methyl 2-methyloxazole-4-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar oxazole esters.

Materials:

-

Methyl 2-chloro-3-oxobutanoate

-

Formamide

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 2-chloro-3-oxobutanoate (1.0 equivalent) and a molar excess of formamide (e.g., 5-10 equivalents). The use of excess formamide serves as both the reactant and the solvent.

-

Heating: Heat the reaction mixture to a temperature between 120-150 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extraction: Extract the aqueous layer with three portions of ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic extracts sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acidic byproducts) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure Methyl 2-methyloxazole-4-carboxylate as a solid.

Characterization of Methyl 2-methyloxazole-4-carboxylate

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are indispensable for this purpose.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₇NO₃[1][2][3] |

| Molecular Weight | 141.12 g/mol [1][2][3] |

| Appearance | White to off-white solid |

| Melting Point | 56-60 °C[4] |

Spectroscopic Analysis

The structural elucidation of Methyl 2-methyloxazole-4-carboxylate relies on a combination of spectroscopic methods.

The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H5 (oxazole ring) |

| ~3.9 | Singlet | 3H | -OCH₃ (ester) |

| ~2.5 | Singlet | 3H | -CH₃ (at C2) |

The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~161 | C2 (oxazole ring) |

| ~143 | C5 (oxazole ring) |

| ~130 | C4 (oxazole ring) |

| ~52 | -OCH₃ (ester) |

| ~14 | -CH₃ (at C2) |

These predicted values are based on the analysis of similar oxazole structures and general principles of NMR spectroscopy.[5]

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 141

-

Key Fragments: Loss of the methoxy group (-OCH₃, m/z = 110) and the carbomethoxy group (-COOCH₃, m/z = 82).

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720-1740 | C=O stretch (ester) |

| ~1600-1650 | C=N stretch (oxazole ring) |

| ~1100-1300 | C-O stretch (ester and oxazole ring) |

Self-Validating Protocols and Trustworthiness

The integrity of any synthetic procedure relies on its reproducibility and the unambiguous characterization of its products. The protocol described herein is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear endpoint. The purification by column chromatography allows for the isolation of the product in high purity.

The combination of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy provides a multi-faceted and robust confirmation of the product's identity. Any deviation from the expected spectral data would immediately indicate the presence of impurities or an incorrect structure, prompting further investigation.

Conclusion

This technical guide has outlined a reliable and well-understood method for the synthesis of Methyl 2-methyloxazole-4-carboxylate. The provided experimental protocol, coupled with a comprehensive characterization workflow, offers researchers a clear path to obtaining this valuable building block for their drug discovery and development endeavors. The mechanistic insights and detailed analytical data serve to ensure the scientific integrity and reproducibility of the described procedures.

References

-

Stenutz, R. (n.d.). methyl 2-methyloxazole-4-carboxylate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Methyl 2-methyloxazole-4-carboxylate (97%). Retrieved from [Link]

- Google Patents. (n.d.). Production of 4-methyloxazole-5-carboxylic esters.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 2-methyloxazole-4-carboxylate

Introduction

Methyl 2-methyloxazole-4-carboxylate (C₆H₇NO₃, Molar Mass: 141.12 g/mol ) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development.[1][2][3] Its oxazole core is a key pharmacophore in numerous biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 2-methyloxazole-4-carboxylate, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of a complete, publicly available experimental dataset, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently work with this molecule.

Molecular Structure

The structural formula of Methyl 2-methyloxazole-4-carboxylate is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular Structure of Methyl 2-methyloxazole-4-carboxylate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 2-methyloxazole-4-carboxylate.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (Oxazole Ring) | ~8.10 | Singlet (s) | 1H |

| -OCH₃ (Ester) | ~3.90 | Singlet (s) | 3H |

| -CH₃ (at C-2) | ~2.50 | Singlet (s) | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~162 |

| C-2 (Oxazole Ring) | ~161 |

| C-4 (Oxazole Ring) | ~138 |

| C-5 (Oxazole Ring) | ~130 |

| -OCH₃ (Ester) | ~52 |

| -CH₃ (at C-2) | ~14 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Identity |

| 141 | [M]⁺ (Molecular Ion) |

| 110 | [M - OCH₃]⁺ |

| 82 | [M - COOCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |

| ~3120 | Medium | =C-H Stretch (Oxazole Ring) |

| ~2960 | Medium | C-H Stretch (Methyl Groups) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600 | Strong | C=N Stretch (Oxazole Ring) |

| ~1500 | Strong | C=C Stretch (Oxazole Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

In-depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[4] The predicted ¹H and ¹³C NMR spectra of Methyl 2-methyloxazole-4-carboxylate are discussed below.

The simplicity of the predicted ¹H NMR spectrum, with three distinct singlet signals, is a direct reflection of the molecule's symmetry and lack of adjacent, non-equivalent protons.

-

H-5 (Oxazole Ring, ~8.10 ppm): The proton attached to C-5 of the oxazole ring is expected to be the most deshielded proton in the molecule. Its downfield chemical shift is attributed to the electron-withdrawing effects of the adjacent ester group and the inherent aromaticity of the oxazole ring. It appears as a singlet as there are no neighboring protons to couple with.

-

-OCH₃ (Ester, ~3.90 ppm): The three protons of the methyl ester group are chemically equivalent and are expected to resonate as a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom that is part of an ester functionality.

-

-CH₃ (at C-2, ~2.50 ppm): The protons of the methyl group at the C-2 position of the oxazole ring are also equivalent and appear as a singlet. This chemical shift is typical for a methyl group attached to an sp²-hybridized carbon within a heterocyclic ring system.

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to each of the unique carbon atoms in the molecule.

-

C=O (Ester, ~162 ppm): The carbonyl carbon of the ester group is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

-

C-2 and C-4 (Oxazole Ring, ~161 and ~138 ppm): The carbon atoms of the oxazole ring are sp²-hybridized and their chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. C-2, being adjacent to both nitrogen and oxygen, is expected to be significantly deshielded. C-4 is also deshielded due to its attachment to the ester group and its position within the aromatic ring.

-

C-5 (Oxazole Ring, ~130 ppm): The C-5 carbon, bonded to a hydrogen atom, is also part of the aromatic system and its chemical shift is in the expected range for such carbons in heterocyclic systems.

-

-OCH₃ and -CH₃ Carbons (~52 and ~14 ppm): The sp³-hybridized carbons of the methyl ester and the C-2 methyl group are expected to appear at the most upfield positions in the spectrum, which is characteristic of aliphatic carbons.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound.[5] The predicted fragmentation of Methyl 2-methyloxazole-4-carboxylate is outlined below.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

-

Molecular Ion ([M]⁺, m/z = 141): The molecular ion peak, corresponding to the intact molecule with one electron removed, is expected at an m/z value of 141.

-

Loss of a Methoxy Radical ([M - OCH₃]⁺, m/z = 110): A common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃), leading to the formation of an acylium ion.

-

Loss of a Carbomethoxy Radical ([M - COOCH₃]⁺, m/z = 82): Cleavage of the bond between the oxazole ring and the ester group can result in the loss of a carbomethoxy radical (•COOCH₃).

-

Acylium Ion ([CH₃CO]⁺, m/z = 43): Further fragmentation, such as the cleavage of the oxazole ring, could lead to the formation of smaller, stable fragments like the acylium ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

=C-H Stretch (~3120 cm⁻¹): This absorption is characteristic of the C-H stretching vibration of the proton attached to the sp²-hybridized carbon of the oxazole ring.

-

C-H Stretch (~2960 cm⁻¹): This band arises from the C-H stretching vibrations of the two methyl groups.

-

C=O Stretch (Ester, ~1730 cm⁻¹): A strong and sharp absorption band in this region is a definitive indicator of the carbonyl group of the ester. The position of this band is influenced by conjugation with the oxazole ring.

-

C=N and C=C Stretches (~1600 and ~1500 cm⁻¹): These absorptions are characteristic of the stretching vibrations of the double bonds within the aromatic oxazole ring.

-

C-O Stretch (Ester, ~1250 cm⁻¹): A strong absorption in this region corresponds to the C-O stretching vibration of the ester functionality.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR Data Acquisition.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Methyl 2-methyloxazole-4-carboxylate.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the CDCl₃.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 200.

Infrared (IR) Spectroscopy

-

Sample Preparation: As Methyl 2-methyloxazole-4-carboxylate is a solid at room temperature, prepare a KBr (potassium bromide) pellet.

-

Grind a small amount of the sample with dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 2-methyloxazole-4-carboxylate. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with their in-depth interpretations, offer a solid foundation for researchers to identify and characterize this important heterocyclic compound. The inclusion of standardized experimental protocols further enhances the practical utility of this guide in a laboratory setting. While predicted data is a powerful tool, it is always recommended to confirm these findings with experimental data whenever possible.

References

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. [Link]

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2014).

-

ACS Publications. (2019). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. [Link]

- Google Patents. (2024). WO2024233544A1 - Isoxazolidines as ripk1 inhibitors and use thereof.

-

ResearchGate. (n.d.). The reactions of 4a–c in EtCN or PhCN by the means of procedure C. [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

-

ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

Amerigo Scientific. (n.d.). Methyl 2-methyloxazole-4-carboxylate (97%). [Link]

Sources

1H NMR and 13C NMR of "Methyl 2-methyloxazole-4-carboxylate"

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-methyloxazole-4-carboxylate

Authored by: A Senior Application Scientist

Introduction

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific integrity and progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 2-methyloxazole-4-carboxylate (C₆H₇NO₃, M.W.: 141.12 g/mol )[1][2][3], a substituted oxazole, a heterocyclic scaffold of significant interest in medicinal chemistry.

The oxazole ring is a key pharmacophore found in numerous biologically active compounds. Therefore, a comprehensive understanding of its spectroscopic characteristics is crucial for confirming synthesis, identifying impurities, and understanding structure-activity relationships. This document moves beyond a mere presentation of data, delving into the causal relationships between the molecule's electronic environment and its NMR spectral features, grounded in established principles and authoritative references.

Molecular Structure and Predicted NMR Environment

To interpret the NMR spectra of Methyl 2-methyloxazole-4-carboxylate, we must first dissect its molecular structure and identify the unique proton and carbon environments.

Caption: Molecular structure of Methyl 2-methyloxazole-4-carboxylate with key atoms labeled.

Based on this structure, we anticipate:

-

Three distinct proton signals (¹H NMR):

-

The lone proton on the oxazole ring (H5).

-

The three protons of the methyl group at the C2 position (C2-CH₃).

-

The three protons of the methyl ester group (O-CH₃).

-

-

Six distinct carbon signals (¹³C NMR):

-

The carbonyl carbon of the ester (C=O).

-

Three unique carbons within the oxazole ring (C2, C4, C5).

-

The methyl carbon at the C2 position (C2-CH₃).

-

The methyl carbon of the ester group (O-CH₃).

-

Experimental Protocol: High-Resolution NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a rigorously defined experimental protocol. The following represents a field-proven methodology for the analysis of heterocyclic compounds like the topic molecule.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of high-purity Methyl 2-methyloxazole-4-carboxylate.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak (δ ~7.26 ppm) which does not typically interfere with analyte signals.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm high-precision NMR tube.

-

-

Instrument Calibration & Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Perform standard instrument shimming procedures on the sample to maximize magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

-

-

Data Acquisition:

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30) is standard for maximizing signal-to-noise.

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024-4096 scans, as the ¹³C isotope has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Caption: Standard experimental workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative map of the proton environments within the molecule. Each signal's chemical shift (δ), integration, and multiplicity offers a piece of the structural puzzle. For Methyl 2-methyloxazole-4-carboxylate, all signals are expected to be singlets due to the absence of adjacent protons within coupling distance (≤ 3 bonds).

Table 1: Predicted ¹H NMR Data for Methyl 2-methyloxazole-4-carboxylate in CDCl₃

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H5 (Oxazole Ring) | ~8.15 | Singlet (s) | 1H |

| O-CH₃ (Ester) | ~3.90 | Singlet (s) | 3H |

| C2-CH₃ (Ring) | ~2.60 | Singlet (s) | 3H |

Causality and Interpretation

-

H5 Proton (δ ~8.15): The proton at the C5 position is the most deshielded proton in the molecule. Its significant downfield shift is a direct consequence of the electronic environment of the oxazole ring.[5] The electronegative oxygen and nitrogen atoms withdraw electron density from the ring, reducing the shielding around the H5 proton. Furthermore, the adjacent electron-withdrawing methyl carboxylate group at C4 further enhances this deshielding effect.

-

Ester Methyl Protons (O-CH₃, δ ~3.90): The chemical shift of the methyl ester protons is a classic diagnostic signal.[6] These protons are directly attached to an oxygen atom, which is highly electronegative. This electronegativity pulls electron density away from the methyl group, causing a moderate deshielding effect and shifting the signal downfield compared to a simple alkyl methyl group.

-

Ring Methyl Protons (C2-CH₃, δ ~2.60): The methyl group at the C2 position resonates further upfield. While attached to the electron-deficient oxazole ring, it is not directly bonded to a heteroatom. Its chemical shift is characteristic of a methyl group attached to an sp²-hybridized carbon within a heteroaromatic system.[4]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides critical information about their electronic nature.

Table 2: Predicted ¹³C NMR Data for Methyl 2-methyloxazole-4-carboxylate in CDCl₃

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~162.0 |

| C2 (Oxazole Ring) | ~161.5 |

| C4 (Oxazole Ring) | ~139.0 |

| C5 (Oxazole Ring) | ~130.0 |

| O-CH₃ (Ester) | ~52.0 |

| C2-CH₃ (Ring) | ~14.0 |

Causality and Interpretation

Caption: Summary of ¹³C NMR assignments and the electronic rationale for their chemical shifts.

-

Carbonyl Carbon (C=O, δ ~162.0): The ester carbonyl carbon appears furthest downfield, a characteristic feature for this functional group.[7][8] The carbon is double-bonded to one oxygen and single-bonded to another, creating a highly electron-poor environment and thus, extreme deshielding.

-

Oxazole Ring Carbons: The chemical shifts of the ring carbons are dictated by their position relative to the two heteroatoms and the substituents.

-

C2 (δ ~161.5): This carbon is positioned between the ring oxygen and nitrogen, leading to significant deshielding. Its chemical shift is very close to that of the carbonyl carbon, and 2D NMR techniques (like HMBC) would be required for unambiguous assignment if they were to overlap.

-

C4 (δ ~139.0): This carbon is deshielded by the adjacent ring oxygen and the direct attachment of the electron-withdrawing carboxylate group.[9]

-

C5 (δ ~130.0): As the only ring carbon adjacent to just one heteroatom (nitrogen), C5 is the most shielded (least downfield) of the three oxazole carbons.[9]

-

-

Methyl Carbons:

-

Ester Methyl (O-CH₃, δ ~52.0): The direct attachment to an electronegative oxygen atom shifts this sp³ carbon downfield into the 50-60 ppm range.[7]

-

Ring Methyl (C2-CH₃, δ ~14.0): This carbon resonates in the typical upfield aliphatic region, as expected for a methyl group attached to an sp² carbon.[4]

-

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural confirmation of Methyl 2-methyloxazole-4-carboxylate. The predictable and well-resolved signals in both spectra directly correlate with the molecule's unique electronic and structural features. The downfield shifts of the H5 proton and the C2/C4 ring carbons are diagnostic of the electron-deficient nature of the oxazole ring, while the characteristic shifts of the methyl ester and C2-methyl groups confirm their respective placements. This guide provides the foundational knowledge and interpretive logic necessary for scientists to confidently analyze this molecule and its derivatives, ensuring the highest standards of scientific integrity in their research and development endeavors.

References

- Bellina, F., Cauteruccio, S., & Rossi, R. (2006). The Chemistry of the Oxazole Ring. Advances in Heterocyclic Chemistry, 91, 1-134. (A general reference for oxazole chemistry, relevant context).

- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link: https://cdnsciencepub.com/doi/abs/10.1139/v79-514]

- Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.2063]

- Sigma-Aldrich. (2024). Methyl 2-methyloxazole-4-carboxylate 97%. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/651479]

- Stenutz, R. (n.d.). Methyl 2-methyloxazole-4-carboxylate. [Link: https://www.stenutz.eu/chem/solv22.php?

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (A foundational textbook for spectroscopic methods).

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy Data. [Link: https://www.chem.wisc.edu/areas/reich/nmr/index.htm]

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Spectroscopy_in_Organic_Chemistry/10%3A_13C_NMR_Spectroscopy/10.04%3A_Interpreting_13C-NMR_Spectra]

- Supporting Information for "Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild conditions". (Provides spectral data for similar oxazole structures). [Link: https://www.rsc.

- Supporting Information for "A metal and oxidant-free, HBr catalyzed aerobic oxidative esterification of alcohols to esters". (Provides typical NMR shifts for methyl esters). [Link: https://www.rsc.

Sources

- 1. methyl 2-methyloxazole-4-carboxylate [stenutz.eu]

- 2. 2-甲基噁唑-4-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl 2-methyloxazole-4-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. rsc.org [rsc.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. research.rug.nl [research.rug.nl]

Mass spectrometry analysis of "Methyl 2-methyloxazole-4-carboxylate"

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-methyloxazole-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the mass spectrometric analysis of Methyl 2-methyloxazole-4-carboxylate, a heterocyclic building block relevant in pharmaceutical and chemical synthesis.[1] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring robust analytical characterization of this and structurally similar small molecules. We will move beyond procedural steps to explore the rationale behind instrumental choices and experimental design, ensuring a deep understanding of the analytical process.

Analyte Profile: Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometry method. Methyl 2-methyloxazole-4-carboxylate (CAS: 85806-67-3) is a small heterocyclic ester with characteristics that dictate the optimal analytical approach.[2]

| Property | Value | Significance for MS Analysis |

| Molecular Formula | C₆H₇NO₃ | Determines the exact mass and isotopic distribution.[2] |

| Molecular Weight | 141.12 g/mol | Provides the nominal mass for initial spectral identification.[2] |

| Structure | Oxazole ring with a methyl group at C2 and a methyl ester at C4 | The functional groups (ester, N-heterocycle) are key sites for ionization and fragmentation. |

| Melting Point | 56-60 °C | Suggests the compound is a solid at room temperature but has sufficient volatility for Gas Chromatography (GC).[3] |

| Polarity | Moderately Polar | Suitable for both Reverse-Phase Liquid Chromatography (LC) and GC analysis. |

Strategic Approach: Selecting the Right Analytical Platform

The choice of analytical instrumentation is a critical decision driven by the analyte's properties and the analytical goal (e.g., identification, quantification). For Methyl 2-methyloxazole-4-carboxylate, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are viable, each offering distinct advantages.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent choice for this analyte due to its thermal stability and volatility.[4] The standard ionization technique in GC-MS is Electron Ionization (EI), which provides reproducible, library-searchable mass spectra rich with structural information from fragmentation.[5][6]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This platform offers high sensitivity and is ideal for analyzing samples in complex matrices.[7][8] The preferred ionization method is Electrospray Ionization (ESI), a soft ionization technique that typically preserves the molecular species, yielding a protonated molecule, [M+H]⁺.[9][10] While esters can have lower ESI efficiency compared to more basic compounds, ESI is indispensable for samples not amenable to GC.[11] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation for structural confirmation.[12]

This guide will detail protocols for both platforms, with a focus on a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which combines the benefits of a quadrupole's selection capabilities with a TOF analyzer's high mass accuracy and resolution.[13][14][15][16]

Experimental Workflow and Protocols

A robust analytical workflow is essential for reproducible and reliable results. The following diagram illustrates the key stages from sample preparation to data analysis.

Caption: General workflow for MS analysis of Methyl 2-methyloxazole-4-carboxylate.

Sample Preparation Protocol

Proper sample preparation is crucial to avoid matrix effects and ensure instrument longevity.[7][17]

-

Stock Solution Preparation: Accurately weigh ~10 mg of Methyl 2-methyloxazole-4-carboxylate standard and dissolve it in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Working Standard for GC-MS: Dilute the stock solution with methanol to a final concentration of 10 µg/mL.

-

Working Standard for LC-MS: Dilute the stock solution with a 50:50 mixture of water and acetonitrile (containing 0.1% formic acid to aid protonation) to a final concentration of 1 µg/mL.[18]

-

Matrix Samples: For analysis in complex matrices (e.g., plasma, tissue extracts), a validated extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is required to remove interferences.[19]

GC-Q-TOF MS Protocol

This protocol is optimized for structural identification using EI.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890 or equivalent | Standard, reliable GC platform. |

| Column | SLB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of analytes. |

| Injection Volume | 1 µL (Split 20:1) | Prevents column overloading while ensuring sufficient analyte reaches the detector. |

| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Provides good chromatographic peak shape and separation from solvent and impurities. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |

| Ion Source | Electron Ionization (EI) | Hard ionization technique that produces repeatable fragmentation patterns for library matching.[4] |

| Ionization Energy | 70 eV | Industry standard for EI, ensuring fragment patterns are comparable across instruments.[20] |

| MS Acquisition | Full Scan Mode | Acquires data over a wide mass range (e.g., m/z 40-300) to capture the molecular ion and all fragment ions. |

| Mass Analyzer | Q-TOF | Provides high-resolution, accurate mass data for confident formula determination of fragments.[14] |

LC-MS/MS Protocol (ESI-Q-TOF)

This protocol is designed for high-sensitivity detection and structural confirmation.

| Parameter | Recommended Setting | Rationale |

| LC System | Shimadzu Nexera, Waters Acquity, or equivalent UPLC/UHPLC | Provides high-resolution separation and reduces run times.[8][16] |

| Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm) | Standard for retaining and separating moderately polar small molecules.[8] |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source to promote the formation of [M+H]⁺ ions.[18] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the analyte with good peak shape. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique ideal for generating intact protonated molecules.[9][21] |

| Capillary Voltage | 3500 V | Optimizes the electrospray process for stable ion generation.[18] |

| Gas Temp. | 300 °C | Aids in the desolvation of droplets to release gas-phase ions.[10][18] |

| MS Acquisition | Data-Dependent Acquisition (DDA) or MSᴱ | A survey scan (MS1) detects precursor ions, which then trigger MS/MS (MS2) scans to acquire fragmentation data. |

| Collision Energy | Ramped (e.g., 10-40 eV) | Applying a range of collision energies ensures the capture of both low-energy and high-energy fragments. |

Mass Spectra and Fragmentation Analysis

The core of structural elucidation lies in interpreting the mass spectra and understanding the fragmentation pathways.

Expected EI Fragmentation

Under 70 eV EI conditions, Methyl 2-methyloxazole-4-carboxylate will produce a molecular ion (M⁺•) at m/z 141 and a series of characteristic fragment ions. The oxazole ring provides stability, often resulting in a prominent molecular ion peak.[22] Fragmentation is driven by the cleavage of bonds adjacent to functional groups and rearrangements.[23]

A proposed fragmentation pathway is illustrated below:

Sources

- 1. 2-Methyloxazole-4-carboxylic acid 97 23012-17-1 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. methyl 2-methyloxazole-4-carboxylate [stenutz.eu]

- 4. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labcompare.com [labcompare.com]

- 16. Advanced Quadrupole Time-of-Flight LC-MS/MS | SHIMADZU [ssi.shimadzu.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tecan.com [tecan.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 23. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the FTIR Spectrum Interpretation of Methyl 2-methyloxazole-4-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 2-methyloxazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the key vibrational modes of this heterocyclic ester. By examining the distinct functional group and fingerprint regions, this guide explains the causality behind spectral features, offering a robust framework for the structural elucidation and quality control of this compound. The guide synthesizes data from established spectroscopic literature to present a predicted spectrum, complete with detailed peak assignments, experimental protocols, and visual aids to facilitate understanding.

Foundational Principles: Molecular Structure and FTIR Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule when it interacts with infrared radiation. Specific functional groups absorb IR radiation at characteristic frequencies, causing their bonds to stretch or bend. An FTIR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," enabling the identification of a compound's structural components.

The target of our analysis, Methyl 2-methyloxazole-4-carboxylate, is a substituted heterocyclic compound. Its structure comprises three key components, each contributing distinct features to the FTIR spectrum:

-

A 2-substituted oxazole ring: An aromatic, five-membered heterocycle containing oxygen and nitrogen.

-

A methyl ester group (-COOCH₃): Attached at the 4-position of the oxazole ring.

-

A methyl group (-CH₃): Attached at the 2-position of the oxazole ring.

The interplay of these groups, particularly the conjugation between the ester's carbonyl group and the aromatic oxazole ring, dictates the precise location and intensity of the absorption bands.

Figure 2: Standard experimental workflow for FTIR analysis.

Self-Validating Experimental Protocol

To ensure the acquisition of a high-quality, trustworthy spectrum, the following protocol for Attenuated Total Reflectance (ATR)-FTIR is recommended. ATR is often preferred for its minimal sample preparation and reproducibility.

Objective: To obtain the FTIR spectrum of solid Methyl 2-methyloxazole-4-carboxylate.

Materials:

-

FTIR Spectrometer with a Diamond or Germanium ATR accessory.

-

Spatula.

-

Methyl 2-methyloxazole-4-carboxylate (solid powder).

-

Solvent for cleaning (e.g., Isopropanol).

-

Lint-free wipes.

Methodology:

-

System Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol to remove any residues. Allow the solvent to fully evaporate.

-

Background Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Perform a baseline correction if necessary.

-

Use the software's peak-finding tool to label the wavenumbers of the major absorption bands.

-

Compare the observed peaks with the predicted values in Section 3 to confirm the compound's identity and purity.

-

-

Cleaning: Retract the press, remove the sample, and thoroughly clean the ATR crystal with isopropanol and a lint-free wipe.

Conclusion

The FTIR spectrum of Methyl 2-methyloxazole-4-carboxylate is rich with characteristic information. The definitive identification of this molecule relies on the observation of several key features: a very strong carbonyl absorption for the conjugated ester between 1730-1715 cm⁻¹, two distinct and strong C-O ester stretches between 1300-1100 cm⁻¹, and a series of bands corresponding to the aromatic oxazole ring and its methyl and C-H substituents. By following the structured interpretive approach and robust experimental protocol outlined in this guide, researchers can confidently use FTIR spectroscopy for the structural verification and quality assessment of this important heterocyclic compound.

References

-

UCLA, "IR Spectroscopy Tutorial: Aromatics," University of California, Los Angeles - Web Archive. [Online]. Available: [Link]

-

UCLA, "IR Spectroscopy Tutorial: Esters," University of California, Los Angeles - Web Archive. [Online]. Available: [Link]

-

B. Smith, "The C=O Bond, Part VI: Esters and the Rule of Three," Spectroscopy Online, 2018. [Online]. Available: [Link]

-

Rocky Mountain Labs, "Difference between Ether and Ester Bonding in FTIR Spectra," 2023. [Online]. Available: [Link]

-

Chemistry LibreTexts, "11.5: Infrared Spectra of Some Common Functional Groups," 2020. [Online]. Available: [Link]

-

OpenStax, "15.7 Spectroscopy of Aromatic Compounds," Organic Chemistry, 2023. [Online]. Available: [Link]

-

AIP Publishing, "Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds," AIP Conference Proceedings, 2022. [Online]. Available: [Link]

-

International Journal of Advanced Scientific Research, "Study of the composition of aromatic hydrocarbons using IR spectroscopy," 2025. [Online]. Available: [Link]

-

B. Smith, "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three," Spectroscopy Online, 2018. [Online]. Available: [Link]

-

Wisdomlib, "Aromatic C-H stretching: Significance and symbolism," 2025. [Online]. Available: [Link]

-

Specac Ltd, "Interpreting Infrared Spectra," [Online]. Available: [Link]

-

ResearchGate, "ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins," [Online]. Available: [Link]

-

PubMed Central, "Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates," PMC, 2021. [Online]. Available: [Link]

-

Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," 2023. [Online]. Available: [Link]

-

The Optical Society, "Infrared Band Assignments for the 2900 cm−1 Region Methyl Group Vibrations," Journal of the Optical Society of America, 1963. [Online]. Available: [Link]

-

Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," 2025. [Online]. Available: [Link]

-

H. Rzepa, "Why is the carbonyl IR stretch in an ester higher than in a ketone?," Henry Rzepa's Blog, 2013. [Online]. Available: [Link]

-

Reddit, "Why is the IR stretching frequency for C=O in ester larger than that of ketones?," r/chemhelp, 2022. [Online]. Available: [Link]

-

Connect Journals, "SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES," Asian Journal of Chemistry, 2018. [Online]. Available: [Link]

An In-depth Technical Guide to Methyl 2-methyloxazole-4-carboxylate: A Versatile Heterocyclic Building Block

This guide provides a comprehensive technical overview of Methyl 2-methyloxazole-4-carboxylate, a key heterocyclic intermediate for researchers and professionals in drug development and synthetic chemistry. We will move beyond a simple recitation of facts to explore the molecule's structural characteristics, synthetic pathways, reactivity, and its strategic application as a scaffold in the synthesis of biologically active compounds.

Core Molecular Profile and Physicochemical Properties

Methyl 2-methyloxazole-4-carboxylate is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The oxazole ring is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in natural products and synthetic pharmaceuticals due to its favorable metabolic stability and ability to engage in various non-covalent interactions with biological targets. The presence of the methyl ester at the 4-position and a methyl group at the 2-position provides specific steric and electronic properties that make it a valuable and versatile building block.

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 85806-67-3 | [1][2][3] |

| Molecular Formula | C₆H₇NO₃ | [1][2] |

| Molecular Weight | 141.12 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | N/A |

| Melting Point | 56-60 °C | N/A |

| SMILES | COC(=O)c1coc(C)n1 | [2] |

| InChIKey | NBBUIANVONUUEM-UHFFFAOYSA-N | [2] |

| Synonyms | 2-Methyloxazole-4-carboxylic acid methyl ester | [1][4] |

Molecular Structure and Spectroscopic Characterization

The structure of Methyl 2-methyloxazole-4-carboxylate features a planar, aromatic oxazole ring. The ester group is a key handle for synthetic transformations, while the methyl group at C2 influences the electronic nature of the ring.

Predicted Spectroscopic Data

While experimentally derived spectra for this specific molecule are not widely published, we can predict the key characteristic signals based on its structure and data from analogous compounds.[5][6][7] These predictions are vital for reaction monitoring and quality control during synthesis.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ ~ 8.1-8.3 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the oxazole ring. Its downfield shift is characteristic of protons on electron-deficient aromatic heterocyclic rings.

-

δ ~ 3.9 ppm (s, 3H): This sharp singlet is assigned to the methyl protons of the ester group (-OCH₃).

-

δ ~ 2.5 ppm (s, 3H): This singlet arises from the methyl protons at the C2 position of the oxazole ring.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~ 162 ppm: Carbonyl carbon (C=O) of the ester.

-

δ ~ 160 ppm: C2 of the oxazole ring (attached to the methyl group).

-

δ ~ 145 ppm: C5 of the oxazole ring (attached to the proton).

-

δ ~ 130 ppm: C4 of the oxazole ring (attached to the ester).

-

δ ~ 52 ppm: Methyl carbon of the ester (-OCH₃).

-

δ ~ 14 ppm: Methyl carbon at C2.

Key IR Absorptions (KBr, cm⁻¹):

-

~1720-1740 cm⁻¹: Strong C=O stretch from the ester carbonyl group.

-

~1580-1620 cm⁻¹: C=N stretching vibration of the oxazole ring.

-

~1100-1300 cm⁻¹: C-O stretching vibrations (both from the ester and the oxazole ring).

Mass Spectrometry (EI):

-

Expected M⁺: m/z = 141.04, corresponding to the molecular ion [C₆H₇NO₃]⁺.

Synthesis and Experimental Protocols

The most direct and common method for preparing Methyl 2-methyloxazole-4-carboxylate is through the acid-catalyzed esterification of its corresponding carboxylic acid, which is commercially available.[8][9]

Recommended Synthesis: Fischer Esterification

The Fischer-Speier esterification is a robust and scalable method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[10][11] The use of excess alcohol (in this case, methanol, which also acts as the solvent) is crucial as it shifts the reaction equilibrium towards the product ester.

Caption: Workflow for Fischer Esterification Synthesis.

Detailed Step-by-Step Protocol:

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyloxazole-4-carboxylic acid (1.0 eq).

-

Reaction Setup: Add anhydrous methanol (20-30 eq, serving as both reagent and solvent).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise. Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After completion, cool the reaction to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Workup - Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol).

-

Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure Methyl 2-methyloxazole-4-carboxylate.

Chemical Reactivity and Synthetic Utility

The utility of Methyl 2-methyloxazole-4-carboxylate stems from the distinct reactivity of its two primary functional components: the methyl ester and the oxazole ring.

Caption: Key Reactivity Pathways of the Title Compound.

-

Ester Transformations (The Synthetic Handle): The methyl ester is an excellent electrophilic site. Its most critical reaction in drug discovery is amidation . By reacting Methyl 2-methyloxazole-4-carboxylate with a primary or secondary amine, the corresponding amide can be formed. This is the foundational step for incorporating the 2-methyloxazole scaffold into larger peptide-like molecules or other complex targets. This reaction is central to the synthesis of the protease-activated receptor 2 (PAR2) affectors and ανβ3 integrin inhibitors mentioned for the parent acid. The ester can also be hydrolyzed back to the carboxylic acid or reduced to the corresponding primary alcohol (at the C4 position) using strong reducing agents like lithium aluminum hydride.[12]

-

Oxazole Ring Functionalization: The oxazole ring itself is a platform for further modification. The C5 proton is the most acidic proton on the ring and can be removed by a strong base like n-butyllithium (n-BuLi). The resulting lithiated species can then react with various electrophiles (e.g., aldehydes, alkyl halides), allowing for the introduction of new substituents at this position. This strategy provides a route to novel, highly substituted oxazole derivatives.

Application in Drug Discovery: A Strategic Intermediate

The primary and most authoritative application of Methyl 2-methyloxazole-4-carboxylate is as a strategic intermediate in the synthesis of complex, biologically active molecules. Its value does not lie in its own bioactivity, but in its ability to be efficiently incorporated into larger structures.

The parent acid, 2-methyloxazole-4-carboxylic acid, is a known reactant for synthesizing potent and selective inhibitors of biological targets like the ανβ3 integrin and PAR2. In these syntheses, the carboxylic acid must be activated (e.g., as an acid chloride or via coupling agents) to form an amide bond with an amine-containing fragment. Methyl 2-methyloxazole-4-carboxylate serves as a stable, readily available precursor that can be directly used in amidation reactions, often providing a more controlled and higher-yielding alternative to starting from the carboxylic acid.

Caption: Strategic Role in Medicinal Chemistry Synthesis.

This logical flow demonstrates the core value proposition of Methyl 2-methyloxazole-4-carboxylate: it provides an efficient entry point to complex molecular architectures that are of high interest in modern drug discovery. Its stable, easy-to-handle nature, combined with the predictable reactivity of the methyl ester, makes it an indispensable tool for medicinal chemists.

References

- Supporting Information - The Royal Society of Chemistry. (URL not provided)

-

Supporting Information for "An efficient and recyclable magnetic nanoparticle-supported palladium catalyst for the Suzuki–Miyaura cross-coupling reaction in aqueous media". The Royal Society of Chemistry. [Link]

-

Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. ResearchGate. [Link]

-

4-Methyloxazole-2-carboxylic acid | C5H5NO3. PubChem. [Link]

-

Methyl 2-methyloxazole-4-carboxylate (97%). Amerigo Scientific. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

2-Methyloxazole-4-carboxaldehyde | 113732-84-6. Pharmaffiliates. [Link]

-

Methyl oxirane-2-carboxylate | C4H6O3. PubChem. [Link]

-

2-methyloxazole-4-carboxylic acid. Stenutz. [Link]

- 13-C NMR Chemical Shift Table. (PDF source not available)

-

2-Methyl-oxazole-4-carboxylic acid. ChemBK. [Link]

-

Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2. PubChem. [Link]

-

Esterification--Making Esters from Carboxylic Acids. jOeCHEM. [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

Esterification - alcohols and carboxylic acids. Chemguide. [Link]

-

Acid to Ester - Common Conditions. The Organic Chemistry Portal. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Methyl 2-methyloxazole-4-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. Methyl 2-Methyloxazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. mdpi.com [mdpi.com]

- 8. 2-メチルオキサゾール-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-methyloxazole-4-carboxylic acid [stenutz.eu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

The Unseen Architecture: A Technical Guide to the Crystal Structure Analysis of Methyl 2-methyloxazole-4-carboxylate

Abstract

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms within a molecule is paramount. This spatial architecture, or crystal structure, dictates a compound's physicochemical properties, influences its biological activity, and is a critical determinant of its suitability as a therapeutic agent. This in-depth technical guide focuses on the crystal structure analysis of Methyl 2-methyloxazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this guide provides a comprehensive, field-proven framework for its determination. We will navigate the entire workflow, from strategic crystallization to data analysis and structure validation, using a closely related oxazole derivative as a practical case study. This guide is designed not as a rigid protocol but as a self-validating system of experimental logic, empowering researchers to elucidate the crystalline secrets of novel small molecules.

Introduction: The Oxazole Scaffold in Drug Discovery and the Imperative of Crystallography

The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile component in the design of bioactive molecules.[1][2][3] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and antiviral properties.[1] The specific substitution pattern on the oxazole ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1]

Methyl 2-methyloxazole-4-carboxylate (CAS 85806-67-3) is a commercially available compound that serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[4] Its molecular formula is C₆H₇NO₃.[4] Understanding its solid-state structure is not merely an academic exercise; it is a critical step in de-risking the drug development process. Crystal structure analysis provides unambiguous proof of molecular identity and stereochemistry. Furthermore, the solid-state packing of molecules, dictated by intermolecular forces, governs crucial properties like solubility, dissolution rate, and stability—all of which are cornerstones of a successful drug formulation. The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different properties, underscores the necessity of thorough crystallographic characterization to ensure consistent product quality and therapeutic efficacy.

This guide will provide the foundational knowledge and practical steps to undertake the crystal structure analysis of Methyl 2-methyloxazole-4-carboxylate, a process that is broadly applicable to other small molecule drug candidates.

Foundational Knowledge: Physicochemical Properties of Methyl 2-methyloxazole-4-carboxylate

A successful crystallization experiment, the gateway to single-crystal X-ray diffraction, is predicated on a thorough understanding of the target molecule's physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₃ | [4] |

| Molecular Weight | 141.12 g/mol | [5][6] |

| Physical Form | Powder / Solid | [5][6] |

| Melting Point | 56-60 °C | [5][6][7] |

| Solubility | Soluble in organic solvents, less soluble in water. | [4] |

The reported melting point of 56-60 °C suggests that Methyl 2-methyloxazole-4-carboxylate is a low-melting solid, a factor to consider when selecting crystallization temperatures to avoid oiling out. Its solubility profile indicates that a range of organic solvents can be explored for crystallization, likely employing techniques that reduce solubility, such as slow evaporation or vapor diffusion with a non-polar anti-solvent.

The Crystallization Workflow: From Solution to Single Crystal

The primary bottleneck in crystal structure analysis is often the growth of a high-quality single crystal suitable for X-ray diffraction. This requires a systematic approach to exploring various crystallization conditions.

Diagram: The Crystallization Workflow

Caption: A generalized workflow for the crystallization of a small organic molecule.

Step-by-Step Experimental Protocol: Crystallization of Methyl 2-methyloxazole-4-carboxylate

-

Purity Assessment: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

-

Solvent Screening:

-

In small vials, test the solubility of a few milligrams of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane, toluene).

-

Identify solvents in which the compound is sparingly soluble at room temperature but fully soluble upon gentle heating. These are ideal for slow cooling experiments.

-

Identify a solvent in which the compound is highly soluble. This will be the primary solvent for slow evaporation and vapor diffusion setups.

-

-

Crystallization Setups:

-

Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable volatile solvent (e.g., ethyl acetate). Loosely cap the vial and store it in a vibration-free environment.

-

Vapor Diffusion: Dissolve the compound in a small amount of a volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed container with a less volatile anti-solvent in which the compound is insoluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the primary solvent will gradually reduce the compound's solubility, promoting crystallization.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room.

-

-

Monitoring and Harvesting:

-

Monitor the setups periodically for crystal growth.

-

Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle.

-

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Once a suitable single crystal is obtained, single-crystal X-ray diffraction is employed to determine the arrangement of atoms within the crystal lattice.

Diagram: The X-ray Diffraction to Structure Refinement Pipeline

Caption: The workflow from data collection to a validated crystal structure.

Step-by-Step Protocol: Data Collection and Structure Solution

-

Crystal Mounting: The harvested crystal is mounted on a goniometer head, typically using a cryoloop and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.

-

Data Collection: A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect a full sphere of diffraction data as the crystal is rotated in the X-ray beam.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors. This results in a reflection file (e.g., an .hkl file).

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, typically with software like SHELXT, to obtain an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This iterative process refines the atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction data.

-

Structure Validation: The final refined structure is rigorously validated using software like PLATON to check for missed symmetry, unusual geometric parameters, and other potential issues. The final model is typically presented as a Crystallographic Information File (CIF).

Case Study: Insights from the Crystal Structures of Bioactive Oxazoles

While a crystal structure for Methyl 2-methyloxazole-4-carboxylate is not in the public domain, a study on a series of bioactive 4,5-diphenyl-oxazoles provides valuable insights into the types of intermolecular interactions that can be expected.[7] In these structures, the oxazole ring geometry was found to be consistent and typical, with characteristic bond lengths for the C=N and C=C double bonds.[7] The analysis of the crystal packing revealed the importance of weak intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds, in stabilizing the crystal lattice.[7]

For Methyl 2-methyloxazole-4-carboxylate, one would anticipate that the ester carbonyl group and the oxazole ring nitrogen and oxygen atoms would be key players in forming intermolecular interactions. The potential for C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the oxazole rings of adjacent molecules, would likely govern the overall crystal packing. A detailed analysis of these interactions in the determined crystal structure would be crucial for understanding its solid-state properties and for identifying potential polymorphic forms.

Conclusion: The Crystal Structure as a Cornerstone of Rational Drug Development

The determination of the crystal structure of Methyl 2-methyloxazole-4-carboxylate, and indeed any small molecule of pharmaceutical interest, is a critical endeavor. It provides the definitive blueprint of the molecule's three-dimensional architecture, which is fundamental to understanding its structure-activity relationship (SAR). For drug development professionals, this information is invaluable for several reasons:

-

Lead Optimization: A detailed understanding of the molecule's conformation and intermolecular interactions can guide the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties.

-

Polymorph Screening: An initial crystal structure provides the basis for identifying and characterizing different polymorphic forms, which is a regulatory requirement and essential for ensuring the long-term stability and consistent performance of the final drug product.

-

Intellectual Property: A well-characterized crystal structure, particularly of a specific polymorph, can be a cornerstone of a strong patent portfolio.

References

-

Zaradna, K., et al. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules, 26(10), 2999. [Link]

- Various Authors. (2025). The Role of Oxazole Derivatives in Pharmaceutical Synthesis. Pharma Synthesis Insights.